![molecular formula C20H17N3O4 B2889560 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+ CAS No. 1341762-24-0](/img/structure/B2889560.png)
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+
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Overview
Description
The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is a solid substance with a molecular weight of 355.38 . Its empirical formula is C20H21NO5 .
Molecular Structure Analysis
The SMILES string representation of the compound is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Protection of Hydroxy-Groups
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of this compound, is used for protecting hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This protection is efficiently removed by triethylamine, making it a useful tool in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Synthesis of Oligomers
- N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derived from this compound, have been utilized in the efficient synthesis of oligomers. These oligomers have applications in various biochemical and pharmaceutical research (Gregar & Gervay-Hague, 2004).
Structural Analysis
- The compound has been used in the structural analysis of various chemical compounds, demonstrating its utility in understanding molecular configurations and interactions (Baumer et al., 2004).
Peptide Synthesis
- It plays a critical role in solid-phase peptide synthesis, where its derivatives, such as Fmoc amino acids, are used. These advances in peptide synthesis have significant implications in bioorganic chemistry and drug development (Fields & Noble, 2009).
Reversible Protecting Group
- In peptide synthesis, the derivatives of this compound are used as reversible protecting groups for amide bonds. This aids in preventing interchain association during peptide synthesis, which is crucial for creating specific peptide sequences (Johnson et al., 1993).
Safety and Hazards
properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19(25)11-23-10-13(9-21-23)22-20(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFUYXILFTVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN(N=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1H-pyrazol-1-YL)acetic aci+ |
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